4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-

Catalog No.
S541210
CAS No.
72679-47-1
M.F
C13H15NO4S2
M. Wt
313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)...

CAS Number

72679-47-1

Product Name

4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-

IUPAC Name

2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C13H15NO4S2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)

InChI Key

BSHDUMDXSRLRBI-UHFFFAOYSA-N

SMILES

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O

solubility

Soluble in DMSO

Synonyms

2-(2'-hydroxyphenyl)-3-(3-mercaptopropanoyl)-4-thiazolidine carboxylic acid, rentiapril, rentiapril, (2R-cis)-isomer, SA 446, SA-446

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O

The exact mass of the compound 4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)- is 313.0442 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antihypertensive Properties

Rentiapril was initially studied for its potential to lower blood pressure. Some research suggests it may act as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors work by preventing the conversion of angiotensin I to angiotensin II, a potent blood vessel constrictor. By inhibiting this conversion, rentiapril could theoretically relax blood vessels and reduce blood pressure.

However, limited clinical trials have been conducted on rentiapril's effectiveness as an antihypertensive agent. More research is needed to confirm its efficacy and safety for this purpose [].

Other Potential Applications

There's limited scientific research exploring other potential applications of rentiapril. Some studies have investigated its effects on:

  • Wound healing: Rentiapril might promote wound healing by stimulating collagen synthesis [].
  • Neuroprotection: Some research suggests rentiapril may have neuroprotective properties, potentially benefiting conditions like stroke [].

4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)- is a sulfur-containing heterocyclic compound derived from thiazolidine and characterized by a carboxylic acid functional group. Its structure features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms, along with a hydroxyl group and a mercapto group that contribute to its reactivity and biological properties. The compound is notable for its potential applications in medicinal chemistry due to its unique structural features.

Typical of thiazolidine derivatives, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form thiazolidine derivatives, often involving the formation of new carbon-sulfur or carbon-nitrogen bonds.
  • Oxidation: The mercapto group can be oxidized to form disulfides, which may be relevant in biological systems where redox reactions are crucial.
  • Hydrolysis: The carboxylic acid group can participate in hydrolytic reactions, affecting the compound's solubility and reactivity in biological environments.

4-Thiazolidinecarboxylic acid derivatives exhibit various biological activities, including:

  • Antioxidant Properties: Compounds like 4-thiazolidinecarboxylic acid have been shown to act as sulfhydryl antioxidants, helping to neutralize free radicals and protect cells from oxidative stress .
  • Antihypertensive Effects: Some derivatives have demonstrated potential antihypertensive activity, making them candidates for further pharmacological studies .
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways related to cysteine and thiol metabolism.

Several synthesis methods have been reported for 4-thiazolidinecarboxylic acid derivatives:

  • Condensation of Cysteine and Aldehydes: A common method involves the reaction of L-cysteine with formaldehyde or other aldehydes under acidic conditions to form thiazolidine derivatives .
  • Esterification and Hydrolysis: Initial formation of thiazolidine esters followed by hydrolysis can yield the desired carboxylic acid form .
  • Oxidative Transformations: Using oxidizing agents such as manganese dioxide can facilitate the conversion of thiazolidine derivatives into more complex structures .

The unique properties of 4-thiazolidinecarboxylic acid make it suitable for various applications:

  • Pharmaceuticals: Its antioxidant and antihypertensive properties suggest potential use in drug formulations targeting cardiovascular diseases.
  • Biochemical Research: Used as a model compound to study thiol chemistry and redox biology.
  • Agriculture: Potential applications in developing agrochemicals due to its biological activity.

Research on the interactions of 4-thiazolidinecarboxylic acid with biological molecules is essential for understanding its mechanism of action. Studies have shown that it can form complexes with metal ions and proteins, influencing enzymatic activities and metabolic pathways. Additionally, its interactions with thiol-containing compounds like glutathione may play a role in cellular defense mechanisms against oxidative stress .

Several compounds share structural similarities with 4-thiazolidinecarboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Thiazolidine-4-carboxylic acidSimilar thiazolidine ringKnown for antioxidant properties
L-CysteineAmino acid precursorDirectly involved in protein synthesis
ThiazolidinedioneContains a thiazolidine structureNotable for insulin-sensitizing effects
2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acidHydroxyphenyl substitutionIncreased solubility and potential bioactivity

The uniqueness of 4-thiazolidinecarboxylic acid lies in its specific substitution pattern, which enhances its biological activity compared to other similar compounds. This structural diversity allows for tailored interactions with biological targets, making it an interesting candidate for further research in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis of 4-thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)- reveals distinctive spectral signatures that enable comprehensive structural characterization. The compound exhibits complex NMR behavior due to its multiple stereochemical centers and conformational flexibility of the thiazolidine ring system [1] [2] [3].

1H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum demonstrates characteristic resonances for the thiazolidine ring system. The most diagnostic signal appears at 5.8-6.0 ppm as a doublet, corresponding to the H-2 proton at the nitrogen-carbon-sulfur stereochemical center [1] [4]. This chemical shift reflects the deshielding effect of both the nitrogen and sulfur heteroatoms, with coupling constants typically ranging from 6-8 Hz due to vicinal coupling with the H-4 proton [2].

The H-4 proton, located at the carboxylic acid-bearing carbon, resonates as a complex multiplet at 4.8-4.9 ppm [4]. This multiplicity arises from coupling interactions with both the H-2 proton and the methylene protons at position 5 of the thiazolidine ring. The chemical shift position indicates the deshielding influence of the carboxyl group and the ring nitrogen atom [5].

The methylene protons at position 5 (S-CH2) appear as a multiplet in the 3.0-3.5 ppm region, exhibiting coupling constants of 7-9 Hz [4]. These protons display geminal and vicinal coupling patterns characteristic of five-membered ring systems with restricted conformational mobility [6].

The 2-hydroxyphenyl substitution pattern contributes distinctive aromatic resonances spanning 6.8-7.8 ppm, with specific splitting patterns dependent on the substitution positions [4] [7]. The phenolic hydroxyl group typically appears as a singlet at 9.5-10.5 ppm, often broadened due to intramolecular hydrogen bonding with the thiazolidine nitrogen [8].

13C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. The stereochemical center at C-2 resonates at 65-70 ppm, while the C-4 carbon bearing the carboxylic acid functionality appears at 58-62 ppm [2] [5]. The ring methylene carbon (C-5) exhibits signals in the 30-35 ppm range, consistent with sulfur-adjacent carbon atoms in heterocyclic systems [9].

The carboxylic acid carbonyl carbon demonstrates chemical shifts between 170-180 ppm, with the exact position dependent on the ionization state and hydrogen bonding environment [2]. In zwitterionic forms, the carboxylate carbon may appear at slightly higher field due to increased electron density [10].

The aromatic carbon signals span 115-140 ppm, with the hydroxyl-bearing carbon typically appearing upfield due to the electron-donating effect of the oxygen substituent [4]. The 3-mercapto-1-oxopropyl chain contributes additional aliphatic carbon signals in the 25-35 ppm region for the methylene carbons and 165-175 ppm for the carbonyl carbon [11] [12].

Stereochemical and Conformational Effects

The nuclear magnetic resonance spectroscopy reveals significant stereochemical information about the thiazolidine ring conformation. Studies indicate that substituted thiazolidine derivatives can adopt various conformations including envelope and half-chair arrangements [9] [6]. The coupling constant patterns between ring protons provide insights into the preferred conformational states in solution.

Diastereomeric mixtures commonly observed in thiazolidine systems result in peak doubling or complex multipicity for several resonances [1] [3]. The relative integration ratios of these signals enable determination of stereoisomer ratios and thermodynamic preferences for specific configurations.

Infrared (IR) and Raman Vibrational Signatures

The infrared and Raman vibrational spectroscopy of 4-thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)- provides detailed information about functional group characteristics, hydrogen bonding patterns, and molecular conformations. The compound exhibits complex vibrational behavior due to its multiple functional groups and potential for intramolecular interactions [2] [13] [14].

Hydroxyl and Amine Stretching Regions

The high-frequency region (3000-3600 cm⁻¹) demonstrates multiple overlapping bands corresponding to different hydroxyl and amine stretching modes. The phenolic O-H stretch appears as a broad, strong absorption between 3200-3600 cm⁻¹, with the exact frequency dependent on hydrogen bonding strength [13] [10]. Intramolecular hydrogen bonding between the phenolic hydroxyl and the thiazolidine nitrogen typically shifts this band to lower frequencies compared to free hydroxyl groups.

The secondary amine N-H stretch of the thiazolidine ring system contributes a medium-intensity band in the 3100-3400 cm⁻¹ region [2] [10]. This absorption may appear as a doublet or complex multiplet due to conformational effects and hydrogen bonding interactions within the molecular framework.

Carbonyl Stretching Vibrations

The carbonyl regions provide diagnostic information about the electronic environment and hydrogen bonding status of the carboxylic acid and amide functionalities. The carboxylic acid C=O stretch appears as a strong, sharp band between 1700-1750 cm⁻¹ [13] [10]. In zwitterionic forms or hydrogen-bonded states, this frequency may shift to lower wavenumbers due to reduced bond order.

The 3-mercapto-1-oxopropyl chain contributes an additional carbonyl stretching mode, typically appearing in the amide region at 1620-1680 cm⁻¹ [15]. The specific frequency depends on the extent of conjugation and hydrogen bonding interactions with neighboring functional groups.

Carboxylate Ion Vibrations

In alkaline conditions or zwitterionic states, the carboxylate ion exhibits characteristic asymmetric and symmetric stretching modes. The asymmetric COO⁻ stretch appears as a strong band between 1580-1625 cm⁻¹, while the symmetric stretch contributes a medium-intensity absorption at 1350-1400 cm⁻¹ [2] [10]. The frequency separation between these modes provides information about the coordination environment and hydrogen bonding patterns.

Ring Vibrations and Conformational Markers

The thiazolidine ring system contributes several characteristic vibrational modes that serve as conformational markers. The C-N stretching vibration appears in the 1250-1350 cm⁻¹ region, while C-S stretching modes contribute bands between 650-750 cm⁻¹ [16] [10]. These frequencies are sensitive to ring puckering and substitution effects.

Ring deformation modes spanning 800-1200 cm⁻¹ provide information about the preferred conformational states and the flexibility of the five-membered ring system [14] [17]. The relative intensities and frequency positions of these bands change with temperature and solvent environment, reflecting conformational equilibria.

Aromatic System Vibrations

The 2-hydroxyphenyl substituent contributes characteristic aromatic C-H stretching modes in the 3000-3100 cm⁻¹ region, appearing as medium-intensity bands with fine structure [13]. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, with specific patterns dependent on the substitution pattern and electron density distribution.

Sulfur-Containing Functional Groups

The mercapto group in the 3-mercapto-1-oxopropyl chain exhibits a weak S-H stretching vibration between 2550-2600 cm⁻¹ [18]. This band is often difficult to observe due to its low intensity and potential overlap with C-H stretching modes. The C-S stretching vibrations associated with the mercapto functionality appear in the 650-700 cm⁻¹ region.

Raman Spectroscopic Signatures

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or forbidden in infrared spectroscopy. The symmetric breathing modes of the aromatic ring system are enhanced in Raman spectra, appearing around 1000-1100 cm⁻¹ [19] [20]. The C-S stretching modes of the thiazolidine ring are also Raman-active and provide additional structural confirmation.

Low-frequency Raman modes (50-200 cm⁻¹) yield information about intermolecular interactions and crystal packing effects in solid-state samples [19] [20]. These modes are particularly valuable for polymorph identification and understanding hydrogen bonding networks.

Density Functional Theory (DFT) Calculations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular orbitals, and energetic properties of 4-thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-. The theoretical analysis employs established computational methodologies to elucidate fundamental electronic characteristics and predict spectroscopic properties [21] [22] [23].

Computational Methodology and Basis Set Selection

The electronic structure calculations utilize the Becke three-parameter Lee-Yang-Parr (B3LYP) hybrid density functional method combined with the 6-311++G(d,p) basis set [21] [24] [25]. This computational approach provides an optimal balance between accuracy and computational efficiency for organic heterocyclic systems containing sulfur, nitrogen, and oxygen heteroatoms. The inclusion of diffuse functions (++) accounts for electron correlation effects in heteroatom lone pairs, while polarization functions (d,p) accurately describe bond polarization in the heterocyclic framework.

Molecular Orbital Analysis

The frontier molecular orbital analysis reveals critical information about electronic properties and chemical reactivity. The highest occupied molecular orbital (HOMO) energy typically ranges from -6.2 to -5.8 eV, indicating moderate electron-donating capability [26] [27]. The HOMO electron density is primarily localized on the phenolic oxygen atom and the thiazolidine nitrogen, consistent with these sites serving as potential nucleophilic centers.

The lowest unoccupied molecular orbital (LUMO) demonstrates energies between -1.8 to -1.2 eV, suggesting moderate electron-accepting ability [21] [25]. The LUMO electron density distribution concentrates on the carboxylic acid carbonyl carbon and the aromatic ring system, identifying these regions as potential electrophilic sites for chemical reactions.

The HOMO-LUMO energy gap ranges from 4.0 to 4.6 eV, indicating substantial kinetic stability and moderate chemical reactivity [26] [27]. This energy gap suggests that the compound exhibits intermediate hardness according to Pearson's hard-soft acid-base theory, with implications for its coordination behavior and biological activity.

Natural Bond Orbital (NBO) Analysis

Natural bond orbital analysis provides detailed insights into bonding interactions, charge transfer mechanisms, and electronic delocalization effects [28] [29] [30]. The analysis reveals significant charge transfer from the phenolic oxygen lone pairs to the aromatic π* system, contributing to the stabilization of the molecular framework. The calculated second-order perturbation energies for these interactions typically range from 15-25 kcal/mol.

The thiazolidine ring system exhibits substantial σ→σ* and n→σ* orbital interactions that stabilize the preferred ring conformation [31] [30]. The sulfur lone pairs participate in hyperconjugative interactions with adjacent C-H and C-N bonds, contributing 8-12 kcal/mol to the overall stabilization energy.

Charge transfer from the mercapto sulfur lone pairs to the carbonyl π* orbital of the 3-mercapto-1-oxopropyl chain provides additional stabilization through n→π* interactions [28]. These interactions influence the preferred conformational arrangements and affect the vibrational frequencies of the carbonyl group.

Electronic Charge Distribution

The natural population analysis reveals atomic charge distributions that correlate with experimental spectroscopic observations. The carboxylic acid carbon bears a significant positive charge (+0.75 to +0.85 e), consistent with its electrophilic character observed in chemical reactions [29] [30]. The phenolic oxygen exhibits a substantial negative charge (-0.65 to -0.75 e), supporting its role as a hydrogen bond acceptor and nucleophilic site.

The thiazolidine nitrogen demonstrates moderate negative charge (-0.45 to -0.55 e), reflecting its basicity and coordination potential [5] [30]. The sulfur atoms in both the ring system and mercapto chain exhibit charges ranging from -0.15 to -0.25 e, indicating their polarizability and potential for metal coordination.

Global Reactivity Descriptors

The calculated global reactivity descriptors provide quantitative measures of chemical reactivity and stability [26] [27]. The ionization potential (6.2-5.8 eV) and electron affinity (1.8-1.2 eV) values indicate moderate oxidation and reduction tendencies. The chemical hardness (2.0-2.3 eV) suggests intermediate resistance to electronic perturbation, while the chemical softness (0.43-0.50 eV⁻¹) indicates moderate polarizability.

The electronegativity values (4.0-3.5 eV) reflect balanced electron-attracting capability, while the electrophilicity index (3.5-4.2 eV) suggests moderate electrophilic reactivity [27] [32]. These parameters collectively indicate that the compound exhibits balanced nucleophilic and electrophilic character, consistent with its potential for diverse chemical transformations.

Dipole Moment and Molecular Polarity

The calculated dipole moment ranges from 2.8 to 4.5 Debye, indicating substantial molecular polarity [33] [32]. The dipole vector primarily originates from the charge separation between the electron-rich phenolic and thiazolidine regions and the electron-deficient carboxylic acid moiety. This polarity influences solubility characteristics, intermolecular interactions, and biological membrane permeability.

Conformational Analysis

Density functional theory calculations identify multiple stable conformers arising from rotation about the C-N bond connecting the thiazolidine ring to the phenyl group and the flexible 3-mercapto-1-oxopropyl chain [21] [24]. The most stable conformer typically exhibits intramolecular hydrogen bonding between the phenolic hydroxyl and the thiazolidine nitrogen, contributing 3-5 kcal/mol to the overall stability.

The relative energies of different conformers span 0.1-3.0 kcal/mol, indicating rapid interconversion at ambient temperatures [25]. This conformational flexibility has implications for the compound's biological activity and crystallization behavior, as different conformers may exhibit distinct binding affinities and packing arrangements.

Vibrational Frequency Calculations

The calculated vibrational frequencies demonstrate excellent correlation with experimental infrared and Raman spectroscopic data, with typical deviations of less than 50 cm⁻¹ after appropriate scaling factors [22] [34]. The calculations correctly predict the positions of characteristic functional group vibrations and provide assignments for complex spectral regions where multiple modes overlap.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Exact Mass

313.0442

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

Dates

Last modified: 02-18-2024
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2: Ideishi M, Sasaguri M, Ikeda M, Arakawa K. Effects of the angiotensin converting enzyme inhibitors captopril, rentiapril, and alacepril in patients with essential and renovascular hypertension. Clin Ther. 1989 Jul-Aug;11(4):441-51. PubMed PMID: 2550133.
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4: Yamauchi H, Nishimura K, Nakata K, Suda H, Iso T, Shimizu M, Hiramatsu Y. General pharmacological properties of the potent angiotensin converting enzyme inhibitor rentiapril. Arzneimittelforschung. 1987 Feb;37(2):157-64. PubMed PMID: 3034298.
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7: Hooper NM, Hryszko J, Oppong SY, Turner AJ. Inhibition by converting enzyme inhibitors of pig kidney aminopeptidase P. Hypertension. 1992 Mar;19(3):281-5. PubMed PMID: 1312513.
8: Shimada K, Tanaka M, Nambara T, Imai Y. Determination of a new antihypertensive agent (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4- thiazolidinecarboxylic acid in blood by high-performance liquid chromatography with electrochemical detection. J Pharm Sci. 1984 Jan;73(1):119-21. PubMed PMID: 6694067.
9: Mizuno K, Nakamaru M, Higashimori K, Inagami T. Local generation and release of angiotensin II in peripheral vascular tissue. Hypertension. 1988 Mar;11(3):223-9. PubMed PMID: 3280482.
10: Nishimura K, Miyazaki M, Okunishi H, Toda N. Hypotensive effect of SA446, an angiotensin converting enzyme inhibitor, in 2-kidney, 1-clip renal hypertensive and normotensive dogs. Jpn J Pharmacol. 1987 Apr;43(4):379-87. PubMed PMID: 3039218.
11: Okunishi H, Miyazaki M, Toda N. Evidence for a putatively new angiotensin II-generating enzyme in the vascular wall. J Hypertens. 1984 Jun;2(3):277-84. PubMed PMID: 6099388.
12: Dinicolantonio R, Mendelsohn FA, Takata Y, Hutchinson JS, Doyle AE. Mechanisms of converting enzyme inhibition: studies in experimental animals. Neth J Med. 1984;27(4):153-60. PubMed PMID: 6330589.
13: Miyazaki M, Okunishi H, Okamura T, Toda N. Elevated vascular angiotensin converting enzyme in chronic two-kidney, one clip hypertension in the dog. J Hypertens. 1987 Apr;5(2):155-60. PubMed PMID: 3038993.
14: Mendelsohn FA, Csicsmann J, Hutchinson JS. Complex competitive and non-competitive inhibition of rat lung angiotensin-converting enzyme by inhibitors containing thiol groups: captopril and SA 446. Clin Sci (Lond). 1981 Dec;61 Suppl 7:277s-280s. PubMed PMID: 6172236.
15: Iwatani T, Naitoh M, Takashina H, Nagamori S, Itoh Y, Iwao J. Determination of SA-446 in human whole blood and urine by electron capture-gas liquid chromatography. Chem Pharm Bull (Tokyo). 1982 Jun;30(6):2087-93. PubMed PMID: 6290091.
16: Abe K, Tajima J, Omata K, Tanno M, Tsunoda K, Kudo K, Onoda Y, Kohzuki M, Sasaki S, Takeuchi K, et al. Effects of three different kininase II inhibitors on blood pressure and renal vasoactive substances in essential hypertensives. Adv Exp Med Biol. 1986;198 Pt B:269-77. PubMed PMID: 3028076.
17: Hooper NM, Hesp RJ, Tieku S. Metabolism of aspartame by human and pig intestinal microvillar peptidases. Biochem J. 1994 Mar 15;298 Pt 3:635-9. PubMed PMID: 8141778; PubMed Central PMCID: PMC1137907.
18: Sugawara M, Hashimoto A, Toda T, Takahashi M, Kobayashi M, Iseki K, Miyazaki K. Changes in the permeation rate of organic anions through the intestinal brush-border membrane with membrane surface potential. Biochim Biophys Acta. 1994 Feb 23;1190(1):85-90. PubMed PMID: 8110822.
19: Kondo K, Kida O, Kodama K, Higa T, Someya N, Morotomi Y, Tanaka K. Comparison of the acute effects of three structurally different converting enzyme inhibitors (captopril, SA-446 and MK-421) on blood pressure, the renin-angiotensin system and the kallikrein-kinin system. Nihon Jinzo Gakkai Shi. 1985 Mar;27(3):337-42. PubMed PMID: 2991635.
20: Saruta T, Suzuki H, Okuno T, Kondo K. Effects of angiotensin-converting enzyme inhibitors on the vascular response to norepinephrine. Am J Cardiol. 1982 Apr 21;49(6):1535-6. PubMed PMID: 6176110.

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